molecular formula C15H14O2S B3055421 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- CAS No. 646450-98-8

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

Cat. No.: B3055421
CAS No.: 646450-98-8
M. Wt: 258.3 g/mol
InChI Key: GSGIFMNYUZLTAS-UHFFFAOYSA-N
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Description

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- is a synthetic derivative of the naturally occurring substance lapachol, found in the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- typically involves the cyclization of lapachol under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of lapachol to β-lapachone .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- involves the inhibition of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound induces DNA damage and triggers apoptosis in cancer cells. Additionally, it modulates the production of pro-inflammatory cytokines and nitric oxide, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- is unique due to its dual inhibition of topoisomerase I and II, which enhances its anticancer efficacy. Additionally, its broad spectrum of biological activities, including anti-inflammatory and antibacterial properties, sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]thiochromene-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIFMNYUZLTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(S1)C3=CC=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432619
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646450-98-8
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 2
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 3
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 4
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 5
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 6
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

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